molecular formula C11H18O4 B14300909 Methyl 2-butyl-3,5-dioxohexanoate CAS No. 113618-25-0

Methyl 2-butyl-3,5-dioxohexanoate

Cat. No.: B14300909
CAS No.: 113618-25-0
M. Wt: 214.26 g/mol
InChI Key: ZFZRSJKXRAUWJA-UHFFFAOYSA-N
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Description

Methyl 2-butyl-3,5-dioxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a hexanoate backbone with two keto groups at positions 3 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-butyl-3,5-dioxohexanoate can be synthesized through several methods. One common approach involves the acylation of the bisenolate of tert-butyl 3-oxovalerate with commercially available Weinreb acetamide . This reaction typically requires the use of a strong base to generate the enolate intermediate, followed by the addition of the acylating agent under controlled conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-butyl-3,5-dioxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-butyl-3,5-dioxohexanoate involves its interaction with specific enzymes and molecular targets. For example, during enzymatic reduction, the compound binds to the active site of alcohol dehydrogenases, where it undergoes a reduction reaction facilitated by the transfer of a hydride ion from the cofactor NADPH . This process results in the formation of enantiomerically pure alcohols with high selectivity.

Comparison with Similar Compounds

Methyl 2-butyl-3,5-dioxohexanoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

113618-25-0

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 2-butyl-3,5-dioxohexanoate

InChI

InChI=1S/C11H18O4/c1-4-5-6-9(11(14)15-3)10(13)7-8(2)12/h9H,4-7H2,1-3H3

InChI Key

ZFZRSJKXRAUWJA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)CC(=O)C)C(=O)OC

Origin of Product

United States

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